7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-3-30-17-9-7-16(8-10-17)25-11-12-26-20(21(25)28)23-24-22(26)31-14-19(27)15-5-4-6-18(13-15)29-2/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIZGMUYIJRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multiple steps:
Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a similar nucleophilic substitution reaction using 3-methoxyphenyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate compound with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, nitrates, and sulfonates are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its triazolopyrazine core is of interest due to its potential biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core may play a key role in these interactions, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- The target compound ’s 4-ethoxy and 3-methoxy groups enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., fluorine in ).
- Piperazinyl-fluorophenyl substituents () may improve blood-brain barrier penetration for CNS-targeting applications .
Synthetic Flexibility :
- The CDI-mediated cyclization method () allows broad functionalization at N7 and C3 positions, enabling tailored pharmacokinetic properties .
Biological Implications: Nitroimidazole derivatives () are established in antiparasitic therapy, while triazolo-pyrazinones () show promise in cytotoxicity and neuroprotection . The target compound’s sulfanyl linkage may confer redox-modulating properties, analogous to thioether-containing drugs.
Research Findings and Trends
- Pharmacological Potential: Compounds with N7-aryl groups (e.g., 4-ethoxyphenyl) exhibit membrane-stabilizing and cerebroprotective effects, as demonstrated in structurally similar derivatives .
- Structure-Activity Relationships (SAR) :
- Synthetic Advancements: CDI activation () and recrystallization protocols () are critical for achieving high-purity triazolo-pyrazinones .
Biological Activity
The compound 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic molecule with potential therapeutic applications. Its structure features a triazolopyrazinone core, which has been associated with various biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure
The IUPAC name of the compound is:
This compound can be represented by the following structural formula:
| Component | Structure |
|---|---|
| Ethoxyphenyl | Ethoxyphenyl |
| Methoxyphenyl | Methoxyphenyl |
| Triazolopyrazinone Core | Triazolopyrazinone |
Anticancer Properties
Recent studies have highlighted the anticancer potential of related triazolo compounds. For instance, derivatives of triazolo-thiadiazines have shown significant antineoplastic activity against various cancer cell lines. In vitro studies conducted on 60 cancer cell lines demonstrated that modifications in the chemical structure can enhance the anticancer efficacy of these compounds .
The compound's mechanism may involve:
- Inhibition of DNA replication : By interfering with key enzymes involved in DNA synthesis.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Enzyme Inhibition
The compound is also being investigated for its role as a biochemical probe to study enzyme interactions. Its ability to bind to specific enzymes may inhibit their activity, providing insights into metabolic pathways and potential therapeutic targets .
Study 1: Antitumor Activity Assessment
A study focusing on the synthesis and evaluation of triazolo derivatives found that certain modifications significantly increased their antitumor activity. The compounds were tested against various cancer types including leukemia and breast cancer using the sulforhodamine B assay. Results indicated that specific structural changes led to enhanced cytotoxicity against MDA-MB-468 breast cancer cells .
Study 2: Mechanistic Insights
Research into the mechanism of action revealed that compounds similar to 7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one could modulate signaling pathways critical for tumor growth. This includes interference with the phosphatidylinositol 3-kinase (PI3K) pathway, which is vital for cell survival and proliferation .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
